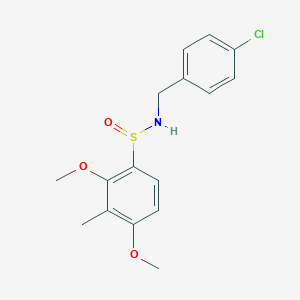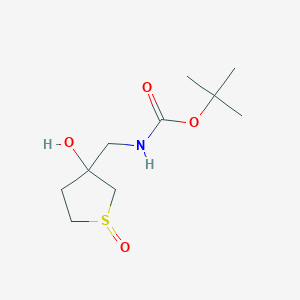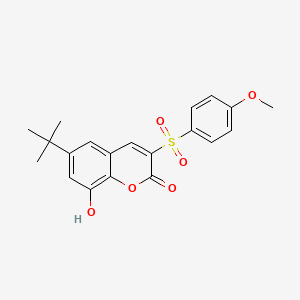![molecular formula C15H15NO5 B2839334 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide CAS No. 477885-64-6](/img/structure/B2839334.png)
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide” is a chemical compound with the CAS Number: 175728-10-6 . It has a molecular weight of 255.27 and its IUPAC name is N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,2-dimethylpropanamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H17NO5/c1-11(2,3)10(16)13-6-7-8(14)17-12(4,5)18-9(7)15/h6H,1-5H3,(H,13,16) . This code provides a detailed description of the molecule’s structure. The structure is also stabilized by inter- and intramolecular N-H…O hydrogen bonds and weak C-H…O interactions .Chemical Reactions Analysis
The principal pathway in the photochemical transformation of a related compound, 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane, is splitting out of nitrogen and the Wolff rearrangement to give the stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid . This compound undergoes decarboxylation only at temperatures above 150 °C, whereas it undergoes hydrolysis to a hydroxymalonic acid in the presence of trifluoroacetic acid .Physical And Chemical Properties Analysis
The compound is solid in physical form . The crystals are monoclinic, with a = 5.3179 (2), b = 18.6394 (6), c =10.8124 (3) Å, β = 100.015 (2)°, Z = 4, sp. gr. P 2 1 / c, R = 0.0381 for 2537 reflections with I > 2σ (I) .Scientific Research Applications
Synthetic Opioid Research
Research on synthetic opioids, including N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide, contributes significantly to drug development. These studies aim to identify compounds with reduced side effects, such as lower dependence and abuse potential. Synthetic opioids have been a subject of forensic analysis due to their emergence as new psychoactive substances on the market (Elliott, Brandt, & Smith, 2016).
Tumor Imaging and Proliferation Assessment
This compound has been evaluated in tumor imaging and proliferation studies. Specifically, its derivatives have been used in PET (Positron Emission Tomography) scans to assess cellular proliferation in tumors, offering insights into the treatment and management of cancer (Dehdashti et al., 2013).
Chemical Synthesis and Structure Studies
The compound plays a role in the synthesis and structural analysis of various chemicals. For instance, research into the synthesis and reactivity of certain carbene complexes involves similar structures, contributing to advancements in organometallic chemistry (Li et al., 2010). Also, studies on the activation of ammonia by diamidocarbenes, which are structurally related to this compound, contribute to a better understanding of chemical reactions and their potential applications (Hudnall, Moerdyk, & Bielawski, 2010).
Pharmacological Studies
In pharmacology, this compound and its derivatives are used to study sigma-2 receptors, which are significant in understanding various biological processes and potentially developing new therapeutics (Xu et al., 2005).
Food and Organism Chemistry
In the field of food and organism chemistry, related compounds are studied for their formation during processing and cooking. These studies are crucial in understanding the chemical changes in food and their implications for health (Nemet, Varga-Defterdarović, & Turk, 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-9-6-4-5-7-10(9)12(17)16-8-11-13(18)20-15(2,3)21-14(11)19/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAHHRFMNOZNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2839252.png)
![1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2839253.png)

![6-[4-(1,5-Dimethylpyrazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2839255.png)
![ethyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2839256.png)


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2839262.png)


![5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2839266.png)


![(2-methoxypyridin-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2839272.png)